molecular formula C19H18N2O3 B2489994 N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-66-9

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2489994
CAS No.: 953195-66-9
M. Wt: 322.364
InChI Key: IUESGIKHLGMPGO-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a phenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the oxazole ring.

    2-(5-phenyl-1,2-oxazol-3-yl)acetamide: Another related compound that shares the oxazole ring but differs in the substituents attached to the acetamide group.

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of both the methoxyphenyl and oxazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-7-14(8-10-17)13-20-19(22)12-16-11-18(24-21-16)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUESGIKHLGMPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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